Oagpc

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Oagpc, also known as O-Acetyl-glycoprotein Endopeptidase Inhibitor, is a peptide that has been extensively studied for its potential therapeutic applications. This peptide is known to inhibit the activity of O-acetyl-glycoprotein endopeptidase (OGP), which is an enzyme that cleaves glycoproteins. OGP is involved in various physiological processes, including the regulation of the immune system, inflammation, and wound healing. Thus, the inhibition of OGP by Oagpc has been shown to have potential therapeutic benefits in a range of diseases.

Mechanism of Action

Oagpc inhibits the activity of OGP by binding to its active site. OGP is involved in the cleavage of glycoproteins, which are important in various physiological processes, including the regulation of the immune system and wound healing. By inhibiting the activity of OGP, Oagpc can modulate these processes and potentially have therapeutic benefits.

Biochemical and Physiological Effects

Studies have shown that Oagpc can modulate various biochemical and physiological processes. In vitro studies have shown that Oagpc can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Oagpc has also been shown to promote the migration and proliferation of cells involved in wound healing, such as fibroblasts and endothelial cells.

Advantages and Limitations for Lab Experiments

One advantage of using Oagpc in lab experiments is its specificity for OGP. This allows for the selective inhibition of OGP activity, without affecting other enzymes or cellular processes. However, one limitation of using Oagpc is its stability. Oagpc is prone to degradation, which can affect its activity and potency.

Future Directions

There are several future directions for research on Oagpc. One area of research could focus on the development of more stable analogs of Oagpc, which could have increased potency and therapeutic benefits. Another area of research could focus on the potential use of Oagpc in the treatment of autoimmune disorders and cancer, where the modulation of the immune system is a key therapeutic strategy. Additionally, further studies could investigate the potential use of Oagpc in tissue engineering and regenerative medicine, where the promotion of wound healing is a key goal.

Conclusion

Oagpc is a peptide that has been extensively studied for its potential therapeutic applications. Its ability to inhibit the activity of OGP has been shown to have potential benefits in a range of diseases, including autoimmune disorders and cancer. While there are limitations to its use in lab experiments, there are several future directions for research that could lead to the development of more stable and potent analogs of Oagpc, and further investigation of its therapeutic potential.

Synthesis Methods

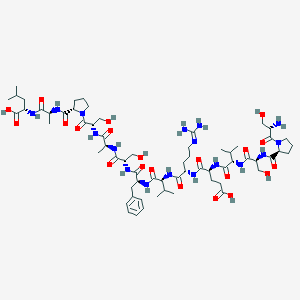

Oagpc can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The peptide is then cleaved from the solid support and purified using techniques such as high-performance liquid chromatography (HPLC).

Scientific Research Applications

Oagpc has been extensively studied for its potential therapeutic applications. One area of research has focused on its role in regulating the immune system. Studies have shown that Oagpc can inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases, including autoimmune disorders and cancer.

Another area of research has focused on the potential use of Oagpc in wound healing. Studies have shown that Oagpc can promote the migration and proliferation of cells involved in wound healing, such as fibroblasts and endothelial cells.

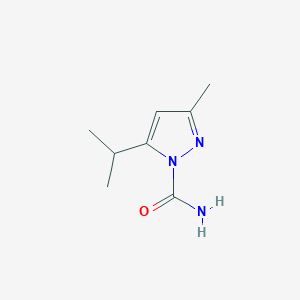

properties

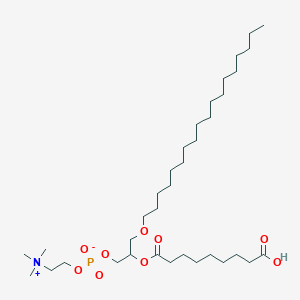

CAS RN |

117320-06-6 |

|---|---|

Product Name |

Oagpc |

Molecular Formula |

C35H70NO9P |

Molecular Weight |

679.9 g/mol |

IUPAC Name |

[2-(8-carboxyoctanoyloxy)-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C35H70NO9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-29-42-31-33(32-44-46(40,41)43-30-28-36(2,3)4)45-35(39)27-24-21-19-20-23-26-34(37)38/h33H,5-32H2,1-4H3,(H-,37,38,40,41) |

InChI Key |

SPJGRQXWAJFBBQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O |

synonyms |

1-O-octadecyl-2-azelaorylglycerophosphocholine OAGPC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid](/img/structure/B53967.png)